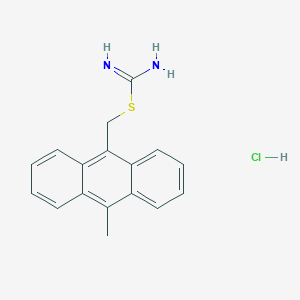

(10-Methyl-9-anthryl)methyl imidothiocarbamate

Beschreibung

Historical Development and Discovery Context

The discovery of (10-Methylanthracen-9-yl)methyl carbamimidothioate hydrochloride emerged from systematic high-throughput drug screening efforts aimed at identifying novel p53 activators. XI-011 belongs to the pseudourea derivative family, with its parent compound pseudourea (NSC56054) having previously entered clinical trials before being withdrawn due to severe toxicity. The development of XI-011 represents a significant advancement over its predecessor, as this compound demonstrates p53 activation without inducing DNA damage at therapeutically relevant concentrations.

The compound was initially identified through a high-content drug screening designed to search for tumor-selective anticancer agents. At concentrations of 2 μM, XI-011 demonstrated the ability to increase p53 reporter activity by more than five-fold, establishing it as one of the most potent p53-activating small molecules identified in these screening efforts. This discovery marked a crucial milestone in the development of non-genotoxic p53 activators, addressing a critical need for cancer therapeutics that could restore p53 function without causing widespread cellular damage.

Positioning within p53 Activator Therapeutic Landscape

XI-011 occupies a unique position within the landscape of p53 activator therapeutics due to its distinct mechanism of action and selectivity profile. Unlike DNA-damaging agents or direct MDM2 inhibitors such as Nutlin-3a, XI-011 operates through a novel pathway involving MDMX inhibition. This differentiation is particularly significant given that approximately 50% of human cancers retain wild-type p53, making p53 reactivation a viable therapeutic strategy for a substantial patient population.

The therapeutic landscape for p53 activators has evolved significantly, with various approaches including MDM2 inhibitors, DNA damage inducers, and transcriptional modulators. XI-011's mechanism distinguishes it from these established approaches by specifically targeting MDMX expression rather than protein-protein interactions or DNA integrity. This unique positioning offers potential advantages in terms of selectivity and reduced off-target effects, as demonstrated by its preferential activity against transformed cells compared to normal cells.

Significance in MDM4/MDMX-Targeted Research

The significance of XI-011 in MDM4/MDMX-targeted research cannot be overstated, as it represents the first well-characterized small molecule capable of inhibiting MDMX expression at the transcriptional level. MDMX (also known as MDM4) functions as a critical negative regulator of p53, and its overexpression is frequently observed in cancer cells that retain wild-type p53. Traditional approaches to counteract MDMX have focused on protein-protein interactions, but XI-011's ability to suppress MDMX promoter activity represents a fundamentally different therapeutic strategy.

Recent mechanistic studies have revealed that XI-011 disrupts the recruitment of heterogeneous nuclear ribonucleoprotein A2B1 (hnRNPA2B1) to the MDMX promoter and untranslated region, thereby inhibiting MDMX transcription. This discovery has opened new avenues for understanding the regulation of MDMX expression and has provided a proof-of-concept for transcriptional approaches to MDMX inhibition. The compound's ability to bind the nucleotide-binding domain of hnRNPA2B1 and disrupt its interaction with MDMX regulatory elements represents a novel therapeutic mechanism with broad implications for cancer treatment.

Eigenschaften

CAS-Nummer |

59474-01-0 |

|---|---|

Molekularformel |

C17H16N2S |

Molekulargewicht |

280.4 g/mol |

IUPAC-Name |

(10-methylanthracen-9-yl)methyl carbamimidothioate |

InChI |

InChI=1S/C17H16N2S/c1-11-12-6-2-4-8-14(12)16(10-20-17(18)19)15-9-5-3-7-13(11)15/h2-9H,10H2,1H3,(H3,18,19) |

InChI-Schlüssel |

HXWYHTMSLSSLAO-UHFFFAOYSA-N |

Isomerische SMILES |

CC1=C2C=CC=CC2=C(C3=CC=CC=C13)CSC(=N)[NH3+].[Cl-] |

Kanonische SMILES |

CC1=C2C=CC=CC2=C(C3=CC=CC=C13)CSC(=N)N.Cl |

Andere CAS-Nummern |

59474-01-0 |

Synonyme |

(10-methyl-9-anthryl)methyl imidothiocarbamate NSC 146109 NSC-146109 NSC146109 XI 011 XI-011 XI011 cpd |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthesis of 10-Methylanthracene-9-carboxaldehyde

The anthracene backbone is synthesized via Horner-Wadsworth-Emmons olefination. Starting with 10-methylanthracene-9-carboxaldehyde (7 ), triethyl phosphonoacetate reacts with sodium hydride in dry dimethyl ether (DME) to form a phosphonate intermediate. Addition of 7 yields α,β-unsaturated esters 8 and 9 (5.8:1 ratio, 92% yield) . Selective reduction of the ester group using Pd(OAc)₂ and potassium formate in DMF at 50°C produces 9-(2-ethoxycarbonylvinyl)-10-methylanthracene (10 ) quantitatively .

Key Reaction Conditions

| Step | Reagents | Solvent | Temperature | Yield |

|---|---|---|---|---|

| Olefination | Triethyl phosphonoacetate, NaH | DME | 50°C | 92% |

| Reduction | Pd(OAc)₂, HCO₂K | DMF | 50°C | 100% |

Preparation of (10-Methylanthracen-9-yl)methanamine

The aldehyde group in 7 is converted to a primary amine via reductive amination. Using ammonium acetate and sodium cyanoborohydride in methanol, 7 is reduced to (10-methylanthracen-9-yl)methanamine. Alternatively, the aldehyde is first reduced to the alcohol (NaBH₄ in ethanol), followed by bromination (PBr₃ in dichloromethane) and nucleophilic substitution with aqueous ammonia .

Characterization Data

Thiourea Formation

The amine reacts with phenyl isothiocyanate in dichloromethane catalyzed by triethylamine to form N-((10-methylanthracen-9-yl)methyl)-N′-phenylthiourea. This step follows phase-transfer conditions, yielding 87–94% thiourea derivatives .

General Procedure

-

Dissolve (10-methylanthracen-9-yl)methanamine (1 eq) and phenyl isothiocyanate (1 eq) in CH₂Cl₂.

-

Add triethylamine (1.1 eq) and stir at 25°C for 12 h.

-

Wash with brine, dry over Na₂SO₄, and concentrate.

Yield Optimization

| Amine | Isothiocyanate | Solvent | Catalyst | Yield |

|---|---|---|---|---|

| Anthracenylmethyl amine | Phenyl isothiocyanate | CH₂Cl₂ | Et₃N | 89% |

S-Methylation to Carbamimidothioate

Thioureas undergo S-methylation using methyl iodide in a benzene/20% NaOH biphasic system with tetrabutylammonium bromide (TBAB) as a phase-transfer catalyst . For example, N-((10-methylanthracen-9-yl)methyl)-N′-phenylthiourea reacts with MeI (1 eq) at 25°C for 1 h, yielding the carbamimidothioate in 94% yield.

Reaction Parameters

| Parameter | Value |

|---|---|

| Temperature | 25°C |

| Time | 1 h |

| Solvent | Benzene/NaOH |

| Catalyst | TBAB |

Product Characterization

Hydrochloride Salt Formation

The free base is treated with hydrochloric acid (1 eq) in ethanol. Stirring at 0°C for 30 min precipitates the hydrochloride salt, which is filtered and dried under vacuum .

Purity Analysis

Scalability and Industrial Adaptation

The patent CN101948400A describes a scalable process for analogous esters, emphasizing temperature control (<30°C during amidation) and distillation under reduced pressure (2.00 kPa, 135.5°C) . Adapting this to the target compound involves:

-

Amidation : React phthalic anhydride with ammoniacal liquor.

-

Metathesis : Sodium hydroxide displaces ammonium ions.

-

Esterification : Methanol and chlorine bleach liquor facilitate ester formation .

Process Comparison

| Step | Small-Scale (Lab) | Industrial-Scale |

|---|---|---|

| Thiourea Formation | CH₂Cl₂, 25°C | Benzene/NaOH, 30°C |

| S-Methylation | 1 h, TBAB | 3 h, continuous flow |

| Distillation | Rotary evaporator | Vacuum still (2.00 kPa) |

Analyse Chemischer Reaktionen

Arten von Reaktionen

NSC 146109 (Hydrochlorid) unterliegt hauptsächlich folgenden Arten von Reaktionen:

Oxidation: Die Verbindung kann unter bestimmten Bedingungen oxidiert werden, was zur Bildung verschiedener oxidierter Derivate führt.

Reduktion: Reduktionsreaktionen können die Verbindung in ihre reduzierten Formen umwandeln, die möglicherweise unterschiedliche biologische Aktivitäten aufweisen.

Substitution: Die Verbindung kann Substitutionsreaktionen eingehen, bei denen funktionelle Gruppen durch andere Gruppen ersetzt werden, was ihre Aktivität möglicherweise verändert.

Häufige Reagenzien und Bedingungen

Oxidation: Häufige Oxidationsmittel wie Wasserstoffperoxid oder Kaliumpermanganat können unter kontrollierten Bedingungen verwendet werden.

Reduktion: Reduktionsmittel wie Natriumborhydrid oder Lithiumaluminiumhydrid werden typischerweise eingesetzt.

Substitution: Verschiedene Nucleophile oder Elektrophile können je nach gewünschter Substitution verwendet werden.

Hauptprodukte, die gebildet werden

Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, umfassen oxidierte Derivate, reduzierte Formen und substituierte Analoga von NSC 146109 (Hydrochlorid)

Wissenschaftliche Forschungsanwendungen

Anti-Glioma Activity

Recent studies have highlighted the compound's effectiveness against glioblastoma multiforme (GBM), a highly aggressive brain tumor. In vitro assays using U87 glioma cells have shown that analogs of (10-methylanthracen-9-yl)methyl carbamimidothioate exhibit significant cytotoxic effects, with some derivatives demonstrating IC50 values lower than 2 µM. Notably, certain analogs showed inhibition rates exceeding 90% at concentrations of 10 µM .

Table 1: Anti-Glioma Activity of Selected Analog Compounds

| Compound | IC50 (µM) | Inhibition Rate (%) at 10 µM |

|---|---|---|

| XI-011 | <2 | 91.8 |

| 13e | 0.53 | 93.3 |

| 14a | 1.63 | 88.6 |

| Doxorubicin (DOX) | 0.44 | 81.1 |

Broader Cancer Applications

Beyond glioblastoma, (10-methylanthracen-9-yl)methyl carbamimidothioate has shown potential against other cancer types, including cervical and breast cancers. In studies involving HeLa and MCF-7 cell lines, the compound exhibited comparable or superior anti-cancer activity relative to traditional chemotherapeutics like doxorubicin . The structural modifications of the anthracenyl skeleton have been explored to enhance potency and selectivity against various cancer cell lines.

Synthesis and Structural Variations

The synthesis of (10-methylanthracen-9-yl)methyl carbamimidothioate involves several steps, including the bromination of anthracene derivatives and subsequent reactions with thiourea compounds. Variations in substituents on the anthracene core have been systematically studied to optimize anti-cancer activity while minimizing toxicity to normal cells .

Table 2: Synthesis Overview

| Step | Reaction Type | Yield (%) |

|---|---|---|

| Bromination of anthracene | Electrophilic substitution | 80 |

| Mannich reaction with paraformaldehyde/HCl | Condensation reaction | 60-62 |

| Final substitution with thiourea derivatives | Nucleophilic substitution | Varies |

Future Directions and Research Needs

Despite promising results, further research is necessary to fully elucidate the pharmacokinetics and long-term efficacy of (10-methylanthracen-9-yl)methyl carbamimidothioate in clinical settings. Future studies should focus on:

- In vivo efficacy : Testing the compound in animal models to assess its therapeutic potential.

- Combination therapies : Exploring synergistic effects with other chemotherapeutic agents.

- Mechanistic studies : Investigating the detailed molecular pathways affected by this compound.

Wirkmechanismus

NSC 146109 (hydrochloride) exerts its effects by activating the tumor suppressor protein p53. The mechanism involves the following steps :

Binding to MDMX: The compound binds to MDMX, inhibiting its interaction with p53.

Activation of p53: This inhibition leads to the stabilization and activation of p53.

Induction of Apoptosis: Activated p53 induces the expression of proapoptotic genes, leading to apoptosis in cancer cells.

Vergleich Mit ähnlichen Verbindungen

Structural and Functional Group Comparisons

The compound is compared to structurally related carbamimidothioates and anthracene derivatives (Table 1). Key differences lie in the aromatic core , substituents , and bioactive groups , which influence physicochemical properties and biological activity.

Table 1: Structural and Functional Comparisons

Key Observations:

Core Structure: The anthracene core in the target compound and its analogs (e.g., Compound 3, VA6G) enables π-π stacking interactions with biological targets, while quinoxaline (Compound 2) and pyrazole derivatives exhibit distinct electronic properties due to heteroatom inclusion .

Functional Groups: Carbamimidothioate (–NH₂C(=NH)S–) vs. thiocyanate (–SCN): The carbamimidothioate group in the target compound and Compound 3 allows for hydrogen bonding and metal coordination, whereas the thiocyanate in VA6G may act as a nucleophile or radical scavenger .

Biologische Aktivität

(10-Methylanthracen-9-yl)methyl carbamimidothioate hydrochloride, also known as NSC 146109, is a small-molecule compound recognized for its significant biological activity, particularly as an activator of the tumor suppressor protein p53. This compound has garnered attention in cancer research due to its ability to induce apoptosis in cancer cells by targeting the MDMX protein, a negative regulator of p53.

The primary mechanism through which NSC 146109 exerts its biological effects involves the inhibition of MDMX, leading to the activation of p53. This activation promotes the expression of pro-apoptotic genes, facilitating programmed cell death in tumor cells. The compound's interaction with MDMX is crucial, as it enhances the stability and activity of p53, which is often mutated or dysfunctional in cancer cells.

Properties

- Molecular Weight : 316.8 g/mol

- CAS Number : 59474-01-0

- Solubility : Soluble in DMSO (up to 100 mM) and ethanol (up to 10 mM) .

Biological Activities

NSC 146109 has been studied for various biological activities, including:

Case Studies and Experimental Data

-

Antitumor Efficacy :

- In vitro studies have shown that NSC 146109 effectively induces apoptosis in HepG2 liver carcinoma cells and breast cancer cell lines. The mechanism involves caspase activation and upregulation of p53 target genes .

- A comparative study indicated that NSC 146109's cytotoxicity was superior to that of Adriamycin (IC50 = 4.50 ± 0.2 µM), highlighting its potential as a selective anticancer agent .

- Molecular Docking Studies :

- Comparative Analysis with Similar Compounds :

Data Tables

| Property | Value |

|---|---|

| IUPAC Name | (10-methylanthracen-9-yl)methyl carbamimidothioate hydrochloride |

| Molecular Formula | C17H16N2S.HCl |

| Molecular Weight | 316.8 g/mol |

| CAS Number | 59474-01-0 |

| Solubility | DMSO (100 mM), Ethanol (10 mM) |

| Biological Activity | Observations |

|---|---|

| Antitumor Activity | IC50 against HepG2: ~3.57 µM; more effective than Adriamycin |

| Antimicrobial Activity | Sensitive against Staphylococcus aureus and Candida albicans |

| Antioxidant Potential | Exhibits radical scavenging activity comparable to vitamin C |

Q & A

Basic Research Questions

Q. What are the established synthesis protocols for (10-Methylanthracen-9-yl)methyl carbamimidothioate hydrochloride, and what analytical methods confirm its structural integrity?

- Synthesis : The compound can be synthesized via nucleophilic substitution by reacting 2-(chloromethyl)anthracene derivatives with thiourea under reflux in ethanol (3–5 hours). Alternative methods include one-pot multicomponent reactions using aromatic aldehydes and carbamimidothioate precursors .

- Characterization : Structural validation requires ¹H NMR (e.g., anthracene proton signals at δ 8.0–8.5 ppm, methyl groups at δ 2.4–2.6 ppm) and HRMS for molecular ion confirmation. Purity (>98%) should be verified via HPLC .

Q. How does the solubility profile of (10-Methylanthracen-9-yl)methyl carbamimidothioate hydrochloride influence experimental design in biological assays?

- Solubility : The compound is soluble in DMSO (up to 100 mM) and ethanol (10 mM). For cell-based assays, dissolve in DMSO and dilute in culture media to avoid solvent toxicity (>0.1% v/v). Pre-filter solutions (0.22 µm) to ensure sterility .

- Stability : Conduct time-course stability tests in assay buffers (e.g., PBS, pH 7.4) using UV-Vis spectroscopy to monitor degradation (λmax ~260–280 nm for anthracene) .

Q. What is the proposed mechanism of action of this compound as a p53 activator, and how has this been validated experimentally?

- Mechanism : It selectively activates wild-type p53 by stabilizing its DNA-binding domain, promoting transcription of pro-apoptotic genes (e.g., Bax, Puma). Genotype selectivity is confirmed using p53-null vs. p53-wild-type cell lines .

- Validation : Western blotting for p21 and MDM2 upregulation, coupled with caspase-3/7 activity assays, are used to confirm apoptosis induction .

Advanced Research Questions

Q. What strategies can optimize the synthesis yield of (10-Methylanthracen-9-yl)methyl carbamimidothioate hydrochloride when scaling reactions for in vivo studies?

- Optimization :

- Use microwave-assisted synthesis to reduce reaction time (30 minutes vs. 3–5 hours) .

- Purify via recrystallization from ethanol (95% yield) or silica gel chromatography (hexane:ethyl acetate, 3:1) .

Q. How should researchers address discrepancies between in vitro p53 activation potency and observed antitumor efficacy in preliminary models?

- Data Contradictions :

- Pharmacokinetics : Assess bioavailability via LC-MS/MS in plasma/tissue homogenates. Poor solubility or rapid metabolism may limit efficacy .

- Tumor Microenvironment : Test hypoxia’s impact using 3D spheroid models; anthracene derivatives may exhibit reduced penetration .

Q. What computational modeling approaches are suitable for elucidating the structure-activity relationship (SAR) of anthracene-modified carbamimidothioate derivatives?

- Methods :

- Docking : Use AutoDock Vina to simulate binding to p53’s DNA-binding domain (PDB: 1TUP). Focus on hydrophobic interactions with anthracene and hydrogen bonding with carbamimidothioate .

- QSAR : Apply CoMFA/CoMSIA to correlate substituent electronic parameters (Hammett σ) with IC50 values from cytotoxicity assays .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.